molecular formula C19H17F3N4O2 B10997642 2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B10997642
M. Wt: 390.4 g/mol
InChI Key: YHNAKHVGGIIRQN-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide: , also known by its chemical formula C20H16F3N3O , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: One notable method for synthesizing this compound involves the cyclization of amido-nitriles. Fang et al. reported a protocol where amido-nitriles react under nickel-catalyzed conditions to form 2,4-disubstituted NH-imidazoles. The reaction accommodates various functional groups, including aryl halides and aromatic/saturated heterocycles .

Reaction Conditions: The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The yield varies depending on the coupling partners.

Chemical Reactions Analysis

Reaction Types: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include nickel catalysts, halogens, and Lewis acids.

Major Products: The primary products are 2,4-disubstituted NH-imidazoles, which exhibit diverse properties due to their unique substitution patterns.

Scientific Research Applications

Chemistry: Researchers explore its use in designing functional materials, such as dyes for solar cells and other optical applications.

Biology and Medicine: Studies investigate its potential as a drug scaffold, targeting specific molecular pathways. Its trifluoromethoxyphenyl group enhances bioavailability.

Industry: The compound’s versatility makes it valuable in catalysis and agrochemicals.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related imidazoles, this compound’s trifluoromethoxyphenyl substituent sets it apart. Similar compounds include 2-(2-aminophenyl)benzimidazole .

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)28-16-10-4-3-8-14(16)25-18(27)26-11-5-9-15(26)17-23-12-6-1-2-7-13(12)24-17/h1-4,6-8,10,15H,5,9,11H2,(H,23,24)(H,25,27)

InChI Key

YHNAKHVGGIIRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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